REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.[N-:8]=[C:9]=[O:10].[K+].[Na+].[Cl-]>O>[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:9]([NH2:8])=[O:10])[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
to help saturate the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.88 mmol | |
AMOUNT: MASS | 1.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |